tert-Butyl (4-aminophenyl)carbamate hydrochloride
Description
tert-Butyl (4-aminophenyl)carbamate hydrochloride (CAS: 1370362-99-4) is a hydrochloride salt derivative of a carbamate-protected aniline compound. Its molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 244.72 g/mol . The compound features a phenyl ring substituted with an amino group (–NH₂) at the para position, which is further protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a critical intermediate in pharmaceutical synthesis, particularly for amine protection in peptide and small-molecule drug development.
Storage conditions and hazard information are unspecified in available sources, though standard handling practices for hydrochloride salts (e.g., moisture control) are recommended .
Properties
Molecular Formula |
C11H17ClN2O2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
tert-butyl N-(4-aminophenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h4-7H,12H2,1-3H3,(H,13,14);1H |
InChI Key |
IQFPJWUWZQKABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminophenyl)carbamate hydrochloride typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified using industrial-scale crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-aminophenyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butyl group.
Major Products Formed
Substitution Reactions: Products include various substituted carbamates depending on the substituent introduced.
Deprotection Reactions: The major product is the free amine, 4-aminophenol.
Scientific Research Applications
Tert-Butyl (4-aminophenyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminophenyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further use .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Backbones
- Aromatic (Target Compound): The phenyl ring in this compound enables electronic conjugation, which is advantageous in drug design for target binding via π-π stacking or hydrophobic interactions. However, aromaticity may reduce solubility in aqueous media compared to aliphatic analogs .
- Aliphatic (e.g., tert-Butyl (4-aminocyclohexyl)carbamate): Cyclohexyl or branched aliphatic chains (e.g., ) offer conformational flexibility and improved solubility in non-polar solvents. These features are beneficial for synthesizing compounds requiring spatial adaptability in biological systems .
Substituent Effects
- Its higher molecular weight (255.74 vs. 244.72) may also impact pharmacokinetics .
- Hydrochloride Salts (Target Compound vs. ): The hydrochloride form improves crystallinity and shelf life but may introduce hygroscopicity. Compounds like tert-Butyl (4-aminobutyl)carbamate hydrochloride () share this trait, though their shorter chains reduce molecular complexity .
Research Findings and Limitations
- Solubility and Stability: Hydrochloride salts generally exhibit better aqueous solubility than free bases, as seen in the target compound and .
- Toxicity Gaps: Safety profiles for most analogs are incomplete. For example, tert-Butyl (4-chlorophenethyl)carbamate is labeled non-hazardous , but toxicity data for the target compound remain undocumented.
- Reactivity : Aliphatic carbamates (e.g., ) may undergo faster hydrolysis than aromatic ones due to reduced resonance stabilization, impacting their utility in prolonged reactions .
Biological Activity
tert-Butyl (4-aminophenyl)carbamate hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its structural properties and potential applications. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Chemical Formula : C₁₁H₁₆ClN₂O₂
- Molecular Weight : Approximately 204.26 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino-substituted phenyl group.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It acts as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways involved in cellular functions. However, specific molecular targets and detailed mechanisms remain under investigation, necessitating further research to elucidate its full biological profile.
Biological Applications
- Pharmaceutical Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurodegenerative diseases and other conditions related to enzyme dysfunctions.
- Enzyme Mechanisms : It has been utilized in studies examining enzyme mechanisms and protein interactions, providing insights into how modifications can affect enzyme activity and stability .
Antimicrobial Activity
While specific antimicrobial data for this compound are sparse, related compounds have shown significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as MRSA. This highlights the potential for derivatives of this compound to be explored for similar activities .
Case Studies
Q & A
Q. What are the optimal synthetic routes and purification methods for tert-butyl (4-aminophenyl)carbamate hydrochloride?
The synthesis typically involves coupling tert-butyl carbamate with 4-aminophenyl derivatives under basic conditions. A common method includes:
- Step 1 : Protection of the amine group on 4-aminophenol using tert-butoxycarbonyl (Boc) anhydride in a polar solvent (e.g., THF) with a catalyst like DMAP.
- Step 2 : Acidic hydrolysis to isolate the Boc-protected intermediate.
- Step 3 : Conversion to the hydrochloride salt using HCl in anhydrous ether or methanol . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC or NMR .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. The hydrochloride salt form enhances stability but is hygroscopic, requiring desiccants .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave the Boc group .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and aromatic amine signals (δ ~6.5–7.5 ppm).
- FT-IR : Carbamate C=O stretch (~1690–1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 223.71) .
Advanced Research Questions
Q. How do functional groups influence the compound’s reactivity in nucleophilic substitution reactions?
The Boc group acts as a protecting agent for the amine, preventing undesired side reactions. The hydrochloride salt increases solubility in polar solvents but may reduce nucleophilicity of the amine. Reactivity can be restored by deprotecting the Boc group with TFA or HCl in dioxane .
Q. What strategies resolve contradictions in stability data under varying humidity conditions?
Conflicting reports on hygroscopicity may arise from differences in salt form (hydrochloride vs. free base) or storage conditions. Methodological recommendations:
Q. How can researchers mitigate byproduct formation during Boc deprotection?
Common byproducts (e.g., tert-butanol or CO₂) form due to incomplete acidolysis. Optimization strategies include:
- Using excess TFA (≥10 equiv.) in dichloromethane at 0°C.
- Adding scavengers like triisopropylsilane to suppress carbocation side reactions .
Q. What analytical approaches validate the compound’s role as a pharmaceutical intermediate?
- HPLC-MS : Monitor purity and detect trace impurities (e.g., de-Boc derivatives).
- X-ray crystallography : Confirm stereochemistry if chiral centers are present.
- In vitro assays : Test solubility (e.g., PBS buffer) and stability in biological matrices (plasma, liver microsomes) .
Data Contradiction Analysis
Q. How should conflicting hazard classifications (e.g., GHS labels) be interpreted?
states "no known hazards," while lists H302 (harmful if swallowed). This discrepancy arises from variations in salt forms or impurities. Researchers should:
- Review SDSs for specific batches.
- Conduct acute toxicity assays (e.g., OECD 423) to validate safety profiles .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 222.71 g/mol | |
| Solubility | Soluble in DMSO, methanol; <1 mg/mL in water | |
| Storage Stability | Stable ≥24 months at 2–8°C in dry conditions |
Q. Table 2: Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| tert-Butanol | Boc cleavage | Use scavengers (e.g., H2O) |
| 4-Aminophenol | Hydrolysis under acidic conditions | Control reaction pH (4–6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
